molecular formula C28H36N2O2S B10775292 (3S,6aR)-5-hexyl-6-phenyl-6a-(1-phenylethenyl)-3-(sulfamoylamino)-2,3,3a,4-tetrahydro-1H-pentalene

(3S,6aR)-5-hexyl-6-phenyl-6a-(1-phenylethenyl)-3-(sulfamoylamino)-2,3,3a,4-tetrahydro-1H-pentalene

Cat. No.: B10775292
M. Wt: 464.7 g/mol
InChI Key: COQCBADNBTZWQG-KKGVWULHSA-N
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Description

Compound 6N, identified by the PubMed ID 31419141, is a synthetic organic compound known for its low nanomolar potency as an agonist of the nuclear hormone receptor, liver receptor homolog-1 (LRH-1; NR5A2). It does not exhibit agonist activity at the related receptor, steroidogenic factor 1 (SF-1; NR5A1) .

Chemical Reactions Analysis

Compound 6N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reactions with halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

Molecular Formula

C28H36N2O2S

Molecular Weight

464.7 g/mol

IUPAC Name

(3S,6aR)-5-hexyl-6-phenyl-6a-(1-phenylethenyl)-3-(sulfamoylamino)-2,3,3a,4-tetrahydro-1H-pentalene

InChI

InChI=1S/C28H36N2O2S/c1-3-4-5-8-17-24-20-25-26(30-33(29,31)32)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,30H,2-5,8,17-20H2,1H3,(H2,29,31,32)/t25?,26-,28-/m0/s1

InChI Key

COQCBADNBTZWQG-KKGVWULHSA-N

Isomeric SMILES

CCCCCCC1=C([C@@]2(CC[C@@H](C2C1)NS(=O)(=O)N)C(=C)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCCCCCC1=C(C2(CCC(C2C1)NS(=O)(=O)N)C(=C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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